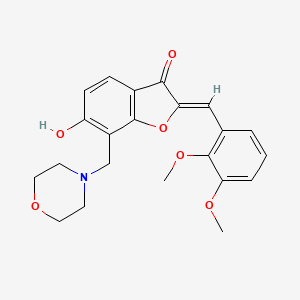

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-26-18-5-3-4-14(21(18)27-2)12-19-20(25)15-6-7-17(24)16(22(15)29-19)13-23-8-10-28-11-9-23/h3-7,12,24H,8-11,13H2,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMQLNIOXHMMGP-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,3-Dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has attracted attention due to its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by various research findings.

The compound features a benzofuran core with multiple functional groups that enhance its biological activity. The morpholinomethyl group is particularly significant as it may influence the compound's interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable anticancer properties. For instance, a study on similar benzofuran compounds demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (A549) and leukemia (K562) cells. The IC50 values for these compounds ranged from 0.49 to 68.9 µM, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 1.48 | Induces apoptosis and inhibits VEGFR-2 |

| Compound B | K562 | 5.0 | ROS generation and caspase activation |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Effects

Benzofuran derivatives have also shown significant anti-inflammatory properties. One study reported that certain derivatives could reduce levels of pro-inflammatory cytokines such as TNF and IL-1 by over 90%, indicating their potential in managing chronic inflammatory conditions .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzofurans have been documented to exhibit inhibitory effects against various bacterial strains and fungi. For example, derivatives have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .

Study on Apoptosis Induction

A detailed investigation into the apoptotic mechanisms of benzofuran derivatives revealed that they could induce apoptosis in cancer cells via the mitochondrial pathway. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells . The study highlighted the importance of structural modifications in enhancing apoptotic activity.

Structure-Activity Relationship (SAR)

Research on the SAR of benzofuran derivatives has shown that specific substituents significantly influence their biological activity. For instance, the presence of hydroxyl groups and morpholinyl substitutions has been linked to enhanced anticancer activity .

Table 2: Structure-Activity Relationship Findings

| Substituent | Biological Activity | Observations |

|---|---|---|

| Hydroxyl Group | Increased anticancer activity | Promotes favorable interactions with targets |

| Morpholinyl Group | Enhanced apoptosis induction | Influences binding affinity and efficacy |

Scientific Research Applications

Chemical Synthesis

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves the condensation of 6-hydroxybenzofuran-3(2H)-one with appropriate aldehydes under basic conditions. Recent studies have reported efficient methodologies for synthesizing related compounds through regioselective reactions, demonstrating the versatility of aurone derivatives in organic synthesis .

Anticancer Properties

Research indicates that several aurone derivatives exhibit promising anticancer activity. For instance, derivatives of 6-hydroxyaurones have shown significant inhibition of prostate cancer cell proliferation, with some compounds outperforming traditional chemotherapeutics like cisplatin . The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis in cancer cells.

Enzyme Inhibition

Aurones have been studied for their potential as inhibitors of various enzymes, including tyrosinase and alkaline phosphatase. Tyrosinase is crucial in melanin production and is implicated in skin disorders; thus, inhibitors can be valuable in cosmetic and therapeutic applications . Studies have demonstrated that certain modifications to the aurone structure enhance their inhibitory potency against tyrosinase, making them candidates for skin-lightening agents .

Antimicrobial Activity

The antimicrobial properties of aurones have also been explored. Some studies indicate that specific aurone derivatives possess antibacterial and antifungal activities, suggesting their potential use in treating infections or as preservatives in food and cosmetic formulations .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of aurones and their biological activity is crucial for drug design. Modifications at different positions on the benzofuran ring can significantly impact their efficacy against cancer cells and enzymes. For example, the presence of hydroxyl groups at specific positions has been correlated with increased inhibitory activity against tyrosinase .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Physicochemical Comparison

Key Observations:

The morpholinomethyl group in the target compound likely increases water solubility compared to dimethylaminomethyl (as in ) due to morpholine’s oxygen-rich structure .

Substituent Impact on Bioactivity: Hydroxy groups at position 6 (common in all benzofuranone analogs) correlate with improved hydrogen-bonding capacity, critical for target interactions . The 2,3-dimethoxybenzylidene group in the target compound may enhance metabolic stability compared to dihydroxy-substituted analogs (e.g., ), which are prone to oxidation .

Drug-Likeness and Solubility :

- Analogs like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one exhibit favorable bioavailability (0.55) and synthetic accessibility scores (SAS: 1.5–3.42) , suggesting the target compound may share similar pharmacokinetic profiles.

- Fluorinated analogs (e.g., ) show reduced solubility compared to morpholine-containing derivatives due to fluorine’s hydrophobic nature .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing this benzofuran derivative, and how do reaction parameters influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves base-mediated condensation reactions. For example, NaH in THF is used to deprotonate intermediates, followed by benzylidene formation via Knoevenagel condensation . Reaction temperature (0°C to room temperature) and substituent steric effects (e.g., methoxy vs. hydroxy groups) critically influence the Z/E isomer ratio. Yields are optimized by controlling solvent polarity (e.g., THF vs. DMF) and reaction time .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions (e.g., methoxy at δ 3.8–3.9 ppm, hydroxy protons at δ 9–10 ppm) and confirms Z-configuration via coupling constants (e.g., J = 8–10 Hz for conjugated double bonds) .

- HRMS : Validates molecular weight (e.g., [M-H]⁻ at m/z 285.0405) .

- X-ray crystallography : Resolves absolute stereochemistry when crystals are obtainable .

Q. What purification strategies are recommended post-synthesis to ensure high compound purity?

- Methodological Answer :

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate isomers .

- Recrystallization : Ethanol/water mixtures are effective for removing polar byproducts .

- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final purity validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s antioxidant and antiplatelet properties?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace morpholinomethyl with piperazine or vary methoxy/hydroxy groups) .

- Biological assays :

- Antioxidant : DPPH radical scavenging (IC50 values) and FRAP assays .

- Antiplatelet : ADP-induced platelet aggregation in human blood samples .

- Computational docking : Use AutoDock Vina to predict interactions with targets like COX-1/2 or P2Y12 receptors .

Q. What experimental strategies address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell line consistency) .

- Orthogonal validation : Confirm activity via multiple assays (e.g., in vitro enzymatic inhibition + in vivo rodent models) .

- Purity verification : Use HPLC-UV/HRMS to rule out impurities as confounding factors .

Q. How can computational modeling predict pharmacokinetic properties like metabolic stability or toxicity?

- Methodological Answer :

- ADME prediction : SwissADME or ADMETLab2.0 to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

- Toxicity profiling : ProTox-II for hepatotoxicity and Ames test predictions .

- Molecular dynamics (MD) simulations : Assess compound stability in lipid bilayers or protein-binding pockets .

Q. What experimental designs are appropriate for studying environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Environmental persistence : OECD 307 guidelines to measure biodegradation in soil/water systems .

- Ecotoxicology :

- Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) .

- Bioaccumulation : LogP calculations and in vitro assays with human cell lines (e.g., HepG2 for hepatic uptake) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.